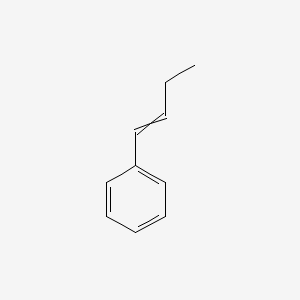
(E)-1-Phenyl-1-butene
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (E)-1-Phenyl-1-butene can be synthesized through various methods. One common method involves the reaction of benzene with 1-bromo-1-butene in the presence of a strong base such as sodium amide. This reaction proceeds via a nucleophilic substitution mechanism, where the butenyl group is introduced to the benzene ring.
Industrial Production Methods: In an industrial setting, benzene, 1-butenyl can be produced through catalytic processes involving the use of palladium or nickel catalysts. These catalysts facilitate the coupling of benzene with butenyl halides under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of benzene, 1-butenyl can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of 1-phenylbutane.
Substitution: Electrophilic aromatic substitution reactions are common for benzene, 1-butenyl. For example, nitration using nitric acid and sulfuric acid can introduce a nitro group to the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Oxygenated derivatives such as phenylbutanone.
Reduction: 1-phenylbutane.
Substitution: Nitrobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-Phenyl-1-butene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research into the biological activity of benzene, 1-butenyl and its derivatives is ongoing. Some derivatives have shown potential as bioactive compounds.
Medicine: While not widely used in medicine, derivatives of benzene, 1-butenyl are being investigated for their potential therapeutic properties.
Industry: In the industrial sector, benzene, 1-butenyl is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile compound in manufacturing processes.
Wirkmechanismus
The mechanism of action of benzene, 1-butenyl in chemical reactions typically involves the interaction of its π-electrons with electrophiles or nucleophiles. In electrophilic aromatic substitution reactions, the π-electrons of the benzene ring attack the electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system.
Molecular Targets and Pathways:
Electrophilic Substitution: The benzene ring acts as the primary site for electrophilic attack.
Oxidation and Reduction: The butenyl group can undergo oxidation or reduction, altering the overall structure and reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-butynyl: This compound has a similar structure but with a triple bond in the butynyl group.
1-Phenyl-1-butene: Another isomer with a different arrangement of the butenyl group.
Ethylbenzene: A simpler derivative with an ethyl group instead of a butenyl group.
Uniqueness: (E)-1-Phenyl-1-butene is unique due to its specific arrangement of the butenyl group, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C10H12 |
|---|---|
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
but-1-enylbenzene |
InChI |
InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3 |
InChI-Schlüssel |
MPMBRWOOISTHJV-UHFFFAOYSA-N |
SMILES |
CCC=CC1=CC=CC=C1 |
Kanonische SMILES |
CCC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














